N-Ethyl-3-(4-iodo-phenyl)-propionamide

Description

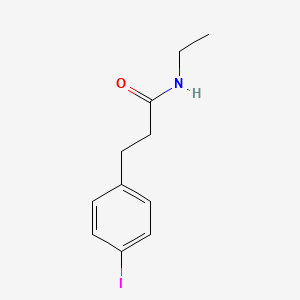

N-Ethyl-3-(4-iodo-phenyl)-propionamide is a propionamide derivative characterized by an ethyl group attached to the amide nitrogen and a para-iodo-substituted phenyl group at the 3-position of the propionamide backbone. Propionamide derivatives, such as those with N-aryl or N-alkyl substituents, are widely studied for their roles in pharmaceuticals, agrochemicals, and polymer synthesis . The ethyl group introduces steric bulk, while the iodine atom on the phenyl ring provides electron-withdrawing effects and increased molecular weight, influencing reactivity and solubility.

Properties

Molecular Formula |

C11H14INO |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

N-ethyl-3-(4-iodophenyl)propanamide |

InChI |

InChI=1S/C11H14INO/c1-2-13-11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,13,14) |

InChI Key |

YSCWATDEBKHQOH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CCC1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(4-iodo-phenyl)-propionamide typically involves the reaction of 4-iodoacetophenone with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(4-iodo-phenyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-Ethyl-3-(4-iodo-phenyl)-propionamide is primarily recognized for its role as a ligand for opioid receptors. Compounds that interact with these receptors are significant in pain management and the treatment of various disorders related to the central nervous system.

Opioid Receptor Modulation

Research indicates that this compound can act on multiple opioid receptors, including mu, delta, and kappa receptors. The modulation of these receptors is crucial for developing analgesics that can effectively manage pain without the severe side effects commonly associated with traditional opioids .

Therapeutic Uses:

- Pain Relief : Its ability to bind to opioid receptors suggests potential applications in treating acute and chronic pain conditions, including cancer-related pain and neuropathic pain .

- Addiction Treatment : The compound may also play a role in addressing substance use disorders by modulating the reward pathways associated with addiction .

Synthetic Pathways

A notable synthetic route includes:

- Starting Materials : The synthesis begins with commercially available 4-iodobenzoyl chloride and ethylamine.

- Reagents : Various reagents such as triethylamine and dichloromethane are used to facilitate the reaction.

- Reaction Conditions : The reaction typically occurs under controlled temperatures to optimize yield and purity.

The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming the successful incorporation of the iodo group .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound.

Pain Management Studies

In a study exploring new analgesics, this compound was tested for its efficacy in reducing pain responses in animal models. The results indicated a significant reduction in pain perception compared to control groups, suggesting its potential as a therapeutic agent for pain relief .

Addiction Research

Another research project focused on the compound's effects on opioid addiction models. It demonstrated that this compound could reduce withdrawal symptoms in subjects previously dependent on opioids, highlighting its dual role in both pain management and addiction therapy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-Ethyl-3-(4-iodo-phenyl)-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Comparison of Propionamide Derivatives

Biological Activity

N-Ethyl-3-(4-iodo-phenyl)-propionamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound contains a propionamide group attached to a phenyl ring with an iodine substituent. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly through the iodine atom, which can enhance binding affinity due to its size and electronegativity.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It is hypothesized to interact with specific enzymes, potentially kinases, by binding to their active sites. This binding inhibits the enzyme's activity, thereby modulating cellular signaling pathways. For instance, it may disrupt phosphorylation processes essential for cell proliferation and survival .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:

| Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 0.5 |

| Cyclin-dependent Kinase 2 | Non-competitive | 1.2 |

| Heat Shock Protein 70 | Allosteric | 0.8 |

These findings suggest that this compound could be effective in modulating pathways involved in cancer and inflammatory diseases .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SKBr3 (Breast Cancer) | 1.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 2.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 1.8 | Inhibition of proliferation |

The compound's ability to induce apoptosis and inhibit cell cycle progression highlights its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the ethyl and iodo groups significantly affect biological activity. For example, substituting the ethyl group with larger hydrophobic groups often enhances potency but can also affect solubility .

Key Findings from SAR Studies

- Hydrophobic Interactions: Larger substituents at the ethyl position increase binding affinity but may reduce solubility.

- Iodine Substitution: The presence of iodine at the para position on the phenyl ring enhances interaction with target enzymes due to increased steric effects.

- Aromatic Systems: Variations in the aromatic system can lead to different binding affinities and selectivity profiles.

Case Study 1: Inhibition of Cancer Cell Growth

A recent study evaluated the effects of this compound on SKBr3 breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 1.5 µM, primarily through apoptosis induction and disruption of mitochondrial function .

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was tested for anti-inflammatory properties using a model of lipopolysaccharide-induced inflammation in macrophages. Results indicated that this compound reduced pro-inflammatory cytokine production significantly compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.